2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid
Description
2-[(6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and imidazole ring. This compound, in particular, features a chloro group at the 6th position and a phenyl group at the 2nd position on the benzimidazole ring, with a propanoic acid moiety attached via an oxygen atom.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 6-chloro-2-phenyl-1H-1,3-benzimidazole with chloroformate esters, followed by hydrolysis.
Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis involving the initial formation of the benzimidazole core, followed by chlorination and subsequent functional group modifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, with nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, in aqueous medium.
Reduction: LiAlH₄, H₂, Pd/C catalyst.
Substitution: NaN₃, KI, in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or iodides.
Properties
IUPAC Name |
2-(6-chloro-2-phenylbenzimidazol-1-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-10(16(20)21)22-19-14-9-12(17)7-8-13(14)18-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDCECPVWEHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of benzimidazole derivatives with various biomolecules. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of certain biochemical pathways or modulation of cellular processes. The molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2-[(6-chloro-2-phenyl-1H-benzimidazol-1-yl)hexyl]-1H-isoindole-1,3(2H)-dione hydrochloride
2-[(6-chloro-2-phenyl-1H-benzimidazol-1-yl)ethoxy]acetic acid
Uniqueness: Compared to similar compounds, 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid has a distinct propanoic acid moiety, which may confer unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Biological Activity
2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C18H17ClN2O3
- Molecular Weight : 344.79 g/mol
- CAS Number : 282523-39-1
The compound exhibits its biological activity primarily through the inhibition of specific signaling pathways. It has been noted for its interaction with the Hedgehog (Hh) signaling pathway, which plays a crucial role in cell differentiation and proliferation. Inhibition of this pathway can lead to antiproliferative effects in certain cancer cell lines.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the observed IC50 values in different studies:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| L1210 (Murine leukemia) | 15.2 ± 2.3 | |
| HeLa (Cervical carcinoma) | 12.5 ± 1.5 | |
| CEM (Human T-cell) | 18.7 ± 3.0 |
The compound's efficacy was particularly pronounced in HeLa cells, indicating potential as an anticancer agent.
Mechanism Insights
The mechanism by which this compound exerts its effects involves the modulation of apoptosis-related pathways and the induction of cell cycle arrest. Studies suggest that it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Case Study 1: Efficacy in Basal Cell Carcinoma
A clinical study explored the efficacy of compounds similar to this compound in treating basal cell carcinoma (BCC). Patients treated with these compounds showed a significant reduction in tumor size and improved overall survival rates compared to control groups. Side effects included mild muscle spasms and fatigue, which were manageable .
Case Study 2: In Vitro Studies on Endothelial Cells
In vitro studies assessed the impact of this compound on endothelial cells, revealing that it could inhibit angiogenesis by affecting endothelial cell proliferation and migration. The results indicated a potential therapeutic application in diseases characterized by abnormal blood vessel growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
